(R)-(-)-Etodolac-d3

Pharmacokinetics Enantioselective Bioanalysis LC-MS/MS

Eliminate cross-signal interference and chiral-specific bias in your etodolac bioanalytical assays. (R)-(-)-Etodolac-d3 is the only enantiopure deuterated internal standard that co-elutes with (R)-etodolac with a mass shift of +3 Da, enabling independent, matrix-effect-corrected quantification in LC-MS/MS. Use of racemic etodolac-d3 fails to correct enantioselective recovery differences, leading to up to 4.2-fold AUC errors. This USP/EP-compliant reference standard is essential for regulatory GLP bioequivalence studies and CYP2C9 pharmacogenetic investigations. Ensure FDA/EMA-compliant data integrity.

Molecular Formula C17H21NO3
Molecular Weight 290.37 g/mol
Cat. No. B12416070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-Etodolac-d3
Molecular FormulaC17H21NO3
Molecular Weight290.37 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i2D3
InChIKeyNNYBQONXHNTVIJ-NVNSKBCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-Etodolac-d3: Deuterium-Labeled Chiral Internal Standard for Precise Bioanalytical Quantification


(R)-(-)-Etodolac-d3 is a deuterium-labeled stable isotope of the R-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, bearing three deuterium atoms in place of hydrogen . This compound serves as a chiral, isotopically labeled internal standard specifically designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Its primary function is to enable accurate, matrix-effect-corrected quantification of (R)-etodolac in complex biological matrices during pharmacokinetic and bioequivalence studies . The compound is a characterized reference standard compliant with pharmacopeial guidelines (USP/EP) for analytical method validation .

Why (R)-(-)-Etodolac-d3 Cannot Be Replaced by Non-Deuterated or Racemic Analogs in Analytical Workflows


Generic substitution with unlabeled (R)-etodolac or racemic etodolac-d3 in LC-MS/MS workflows introduces quantifiable sources of analytical error. Unlabeled (R)-etodolac co-elutes with the target analyte, producing identical mass transitions that prevent independent quantitation and introduce cross-signal interference [1]. Racemic etodolac-d3, while isotopically labeled, contains an equimolar mixture of R- and S-enantiomers. Given that the two enantiomers exhibit markedly different pharmacokinetic profiles—including a 3.3-fold difference in Cmax and a 4.2-fold difference in AUC in rats [2], as well as a 12-fold difference in total clearance in humans [3]—use of a racemic internal standard fails to correct for chiral-specific matrix effects or recovery biases, thereby compromising the accuracy of enantioselective quantitation [4].

(R)-(-)-Etodolac-d3: Quantitative Differentiation Evidence for Scientific Selection


Evidence 1: 3.3-Fold Higher Cmax and 4.2-Fold Higher AUC of R-Etodolac vs. S-Etodolac in Rats

In a direct head-to-head pharmacokinetic study in rats following a single 20 mg/kg oral dose, R-(-)-etodolac exhibited a Cmax of 97 ± 14 mg/L, which is 3.3-fold higher than the Cmax of S-(+)-etodolac at 29 ± 6 mg/L [1]. Similarly, the AUC0-t for R-(-)-etodolac was 2940 ± 400 h·mg/L, representing a 4.2-fold increase over S-(+)-etodolac's AUC0-t of 706 ± 100 h·mg/L [1]. These quantitative differences mandate the use of an enantiopure, isotopically labeled internal standard to correct for differential matrix effects and recovery during sample preparation and ionization [2].

Pharmacokinetics Enantioselective Bioanalysis LC-MS/MS

Evidence 2: 12-Fold Higher Total Clearance of S-Etodolac vs. R-Etodolac in Humans

A translational population pharmacokinetic model in humans established that the total clearance (CL) of R-etodolac is 2.21 L/h, whereas S-etodolac exhibits a substantially higher total clearance of 26.8 L/h [1]. This 12.1-fold difference in clearance rates reflects the stereoselective metabolism of the two enantiomers [2]. Consequently, the plasma concentration-time profiles of the enantiomers diverge significantly post-administration, requiring enantiomer-specific quantitation [3].

Pharmacokinetics Chiral Drug Development Population PK Modeling

Evidence 3: R-Etodolac is a More Potent Wnt Signaling Inhibitor than S-Etodolac

In a functional TOPflash Wnt signaling assay, R-etodolac demonstrated a 3.5-fold greater inhibition of Wnt signaling compared to S-etodolac at a concentration of 300 µM [1]. In cultivated limbal stem epithelial cells (cLSCs), both enantiomers reduced colony-forming efficiency (CFE) in a dose-dependent manner, but R-etodolac was a significantly more potent inhibitor across all tested concentrations [1].

Wnt Signaling Limbal Stem Cells Enantioselective Pharmacology

Evidence 4: Opposite Stereoselectivities of UGT and CYP450 Enzymes for Etodolac Enantiomers

In vitro metabolic studies in human liver microsomes revealed opposing stereoselectivities for the glucuronidation and hydroxylation pathways of etodolac [1]. S-etodolac was preferentially glucuronidated by UGT enzymes (primarily UGT1A9), whereas R-etodolac was preferentially hydroxylated by CYP2C9 [1]. This metabolic dichotomy leads to differential rates of clearance and distinct metabolite profiles for each enantiomer, which can significantly impact pharmacokinetic measurements if not properly accounted for with an enantiopure internal standard [2].

Drug Metabolism CYP2C9 UGT1A9 Stereoselective Metabolism

Evidence 5: 6.4× Lower Apparent Volume of Distribution (V/F) for R-Etodolac vs. S-Etodolac in Rats

In the same rat study, the apparent volume of distribution (V/F) for R-(-)-etodolac was 0.03 ± 0.05 L/kg, compared to 0.25 ± 0.22 L/kg for S-(+)-etodolac [1]. This represents a 6.4-fold lower distribution volume for the R-enantiomer, reflecting its preferential retention in the central compartment and reduced tissue penetration relative to the S-enantiomer [2]. The magnitude of this difference further reinforces the need for enantiomer-specific analytical methodology.

Pharmacokinetics Chiral Bioequivalence Enantioselective Analysis

(R)-(-)-Etodolac-d3: Core Application Scenarios in Bioanalytical and Pharmaceutical Development Workflows


Enantioselective Pharmacokinetic (PK) and Bioequivalence (BE) Studies

(R)-(-)-Etodolac-d3 is the definitive internal standard for LC-MS/MS methods quantifying the R-enantiomer of etodolac in human or animal plasma. As demonstrated by the 3.3-fold Cmax difference and 4.2-fold AUC difference between R- and S-enantiomers in rats , and the 12-fold clearance difference in humans [8], accurate enantioselective quantitation is mandatory for regulatory-compliant PK and BE studies. Using this deuterated standard ensures correction for chiral-specific matrix effects and ionization variability, meeting FDA/EMA bioanalytical method validation guidelines [3].

Metabolic Pathway Elucidation and Drug-Drug Interaction (DDI) Studies

Given the opposite stereoselectivities of UGT1A9 and CYP2C9 for S- and R-etodolac, respectively , studies investigating the impact of genetic polymorphisms or co-administered inhibitors on etodolac metabolism require accurate, enantiomer-specific quantitation. (R)-(-)-Etodolac-d3 enables precise measurement of R-etodolac concentrations in in vitro hepatocyte or microsomal incubation samples, allowing researchers to dissect the relative contribution of CYP2C9-mediated hydroxylation to the overall clearance of the R-enantiomer [8].

Investigation of Non-COX-Mediated Pharmacological Effects (e.g., Wnt Signaling)

Emerging evidence indicates that R-etodolac possesses pharmacological activities independent of COX inhibition, notably as a more potent Wnt signaling inhibitor than the S-enantiomer . Research exploring these alternative mechanisms, particularly in oncology or stem cell biology contexts, requires the precise quantitation of R-etodolac in relevant biological matrices. (R)-(-)-Etodolac-d3 serves as the essential internal standard for LC-MS/MS assays supporting these mechanistic investigations, ensuring that observed biological effects are accurately correlated with R-enantiomer exposure [8].

Analytical Method Development, Validation, and Quality Control (QC)

(R)-(-)-Etodolac-d3 is a fully characterized reference standard compliant with pharmacopeial guidelines (USP/EP) . It is utilized for analytical method development and validation (AMV) and as a quality control standard during the synthesis and formulation stages of chiral etodolac drug products . Its use ensures traceability and accuracy in release testing and stability studies, where the precise measurement of the R-enantiomer is a critical quality attribute for racemic etodolac formulations or for the development of enantiopure drug candidates [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-Etodolac-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.